B613659 Boc-phe-N-carboxyanhydride CAS No. 142955-51-9

Boc-phe-N-carboxyanhydride

Cat. No.: B613659
CAS No.: 142955-51-9
M. Wt: 291.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-phe-N-carboxyanhydride, also known as tert-butoxycarbonyl-phenylalanine-N-carboxyanhydride, is a derivative of phenylalanine. It is widely used in the synthesis of polypeptides through ring-opening polymerization. This compound is particularly significant in the field of polymer chemistry due to its ability to form well-defined polypeptide structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-phe-N-carboxyanhydride can be synthesized from Boc-protected phenylalanine. The process typically involves the reaction of Boc-phenylalanine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The resulting this compound is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process is optimized to minimize the use of hazardous reagents and to ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions: Boc-phe-N-carboxyanhydride primarily undergoes ring-opening polymerization reactions. This process involves the opening of the cyclic anhydride ring and the formation of polypeptide chains. The compound can also participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups .

Common Reagents and Conditions:

    Ring-Opening Polymerization: Initiated by primary amines in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    Nucleophilic Substitution: Involves the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for Boc-phe-N-carboxyanhydride involves the ring-opening polymerization process. The compound reacts with nucleophiles, typically primary amines, leading to the cleavage of the anhydride ring and the formation of a polypeptide chain. This process is facilitated by the presence of a base, which deprotonates the amine, making it more nucleophilic .

Comparison with Similar Compounds

Uniqueness: Boc-phe-N-carboxyanhydride is unique due to the presence of the phenylalanine moiety, which imparts specific structural and functional properties to the resulting polypeptides. The aromatic ring of phenylalanine can participate in π-π interactions, enhancing the stability and functionality of the polypeptide chains .

Properties

IUPAC Name

tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBEMRROYABSH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144371
Record name 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142955-51-9
Record name 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142955-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.